molecular formula C13H18N4O2S B5297197 N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5297197
M. Wt: 294.38 g/mol
InChI Key: PYINFECKJJGOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as FIT-039, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide exerts its effects through the inhibition of several enzymes and signaling pathways, including the JAK/STAT pathway, NF-κB pathway, and COX-2 enzyme. By inhibiting these pathways, this compound can reduce inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of inflammation, oxidative stress, and cell proliferation. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, future research could focus on developing more potent and selective derivatives of this compound, as well as investigating its potential as a drug delivery system for other compounds. Finally, more studies are needed to fully understand the safety and toxicity profile of this compound.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields of research. Its mechanism of action involves the inhibition of several enzymes and signaling pathways, leading to the reduction of inflammation, oxidative stress, and cell proliferation. While this compound has several advantages for lab experiments, further research is needed to fully understand its potential therapeutic applications and safety profile.

Synthesis Methods

N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide can be synthesized through a multi-step process involving the reaction of 2-furylmethylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with sodium thiomethoxide and 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. The final product is obtained through the reaction of the intermediate with acetic anhydride and pyridine.

Scientific Research Applications

N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce inflammation and oxidative stress. In neurological disorder research, this compound has been studied for its potential neuroprotective effects.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-9(2)17-10(3)15-16-13(17)20-8-12(18)14-7-11-5-4-6-19-11/h4-6,9H,7-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYINFECKJJGOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C(C)C)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.